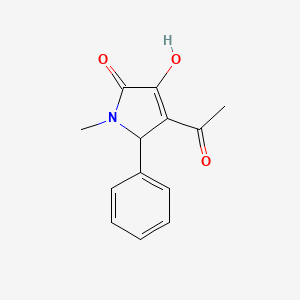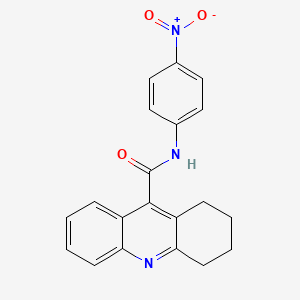![molecular formula C19H28FN3O B5133236 (3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B5133236.png)
(3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a cyclobutyl group, a fluorophenyl group, and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, often using cyclobutyl halides in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic aromatic substitution reaction, using a fluorinated aromatic compound and a suitable nucleophile.
Formation of the Piperazine Moiety: The piperazine moiety is formed by reacting the intermediate compound with a piperazine derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed on the fluorophenyl group, converting it to a non-fluorinated phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives of the piperidine ring.
Reduction Products: Non-fluorinated phenyl derivatives.
Substitution Products: Functionalized piperazine derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Biology:
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Receptor Binding: It is investigated for its ability to bind to specific receptors, which could lead to the development of new therapeutic agents.
Medicine:
Drug Development: The compound is studied for its potential as a lead compound in the development of new drugs, particularly for neurological and psychiatric disorders.
Pharmacokinetics: Research is conducted to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industry:
Pharmaceutical Manufacturing: The compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules.
作用机制
The mechanism of action of (3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
- (3R,4R)-1-cyclobutyl-4-[4-(2-chlorophenyl)piperazin-1-yl]piperidin-3-ol
- (3R,4R)-1-cyclobutyl-4-[4-(2-bromophenyl)piperazin-1-yl]piperidin-3-ol
- (3R,4R)-1-cyclobutyl-4-[4-(2-methylphenyl)piperazin-1-yl]piperidin-3-ol
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluorine, chlorine, bromine, or methyl group).
- Chemical Properties: These structural variations lead to differences in chemical reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents can significantly impact the compound’s binding affinity and selectivity for molecular targets, resulting in varied biological effects.
属性
IUPAC Name |
(3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O/c20-16-6-1-2-7-17(16)21-10-12-22(13-11-21)18-8-9-23(14-19(18)24)15-4-3-5-15/h1-2,6-7,15,18-19,24H,3-5,8-14H2/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQHETCVSVAFMQ-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5133157.png)
![4-CHLORO-N-(3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE](/img/structure/B5133158.png)



![3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133190.png)
![N-[2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5133201.png)
![[1-[(4-methoxyphenyl)methyl]triazol-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B5133215.png)
![[1-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5133222.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5133224.png)
![1-[3-(4-Methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride](/img/structure/B5133231.png)
![1-[4-(Cyanomethyl)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B5133241.png)
![Methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate](/img/structure/B5133244.png)
![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine](/img/structure/B5133259.png)
